Stat3 SH2 Domain Binding Affinity: cis-3,4-Methanoproline Outperforms Native Proline and Four Other Substituted Prolines in a Single Head-to-Head Fluorescence Polarization Assay
In a systematic head-to-head comparison of six proline analogs incorporated at the Xaa position of a β-methyl-4-phosphocinnamoyl-leucinyl-Xaa-4-aminopentamide scaffold, cis-3,4-methanoproline (mPro) exhibited the lowest IC50 (88 ± 11 nM) among all analogs tested, representing a 1.75-fold improvement over native proline (IC50 = 154 ± 10 nM) [1]. The methanoproline substitution outperformed 4,4-difluoroproline (121 ± 16 nM, 1.38-fold better), 4,4-dimethylproline (155 ± 31 nM, equivalent to proline), cis-4-fluoroproline (246 ± 62 nM, 1.6-fold worse than proline), and trans-4-hydroxyproline (166 ± 10 nM) [1].
| Evidence Dimension | Stat3 SH2 domain binding affinity (IC50, fluorescence polarization assay) |
|---|---|
| Target Compound Data | cis-3,4-Methanoproline (mPro): IC50 = 88 ± 11 nM |
| Comparator Or Baseline | L-Proline: IC50 = 154 ± 10 nM; 4,4-Difluoroproline: IC50 = 121 ± 16 nM; 4,4-Dimethylproline: IC50 = 155 ± 31 nM; cis-4-Fluoroproline: IC50 = 246 ± 62 nM; trans-4-Hydroxyproline: IC50 = 166 ± 10 nM |
| Quantified Difference | 1.75-fold improvement over Pro; 1.38-fold over 4,4-F2Pro; 2.80-fold over cis-4-FPro |
| Conditions | Fluorescence polarization assay; phosphopeptide model system targeting Stat3 SH2 domain; Int. J. Pept. Res. Ther. 2013 [1] |
Why This Matters
For medicinal chemistry groups pursuing Stat3-targeted anticancer peptidomimetics, the ~1.75-fold affinity gain provided by cis-3,4-methanoproline over proline can be the difference between a lead and a development candidate, and its superiority over four other commonly used constrained proline analogs makes it the rational first-choice scaffold for SAR exploration at the pY+2 position.
- [1] Coleman, D. R., IV; Ren, Z.; Mandal, P. K.; et al. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3). Int. J. Pept. Res. Ther. 2013, 19 (1), 3–12. Table 3. View Source
